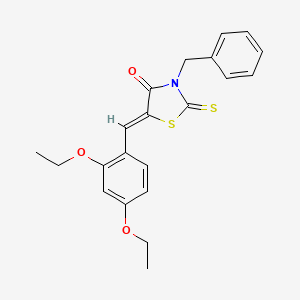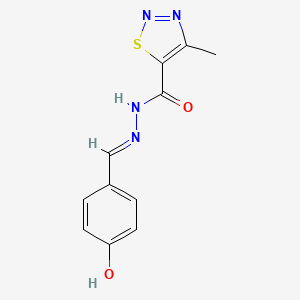![molecular formula C21H25N3O4 B6021760 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6021760.png)
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine, also known as MPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPP is a potent inhibitor of the dopamine transporter, which makes it a valuable tool in studying the role of dopamine in the brain.
作用機序
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine works by binding to the dopamine transporter and blocking its ability to transport dopamine back into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine receptor activation and subsequent physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and motivation. It has also been shown to increase locomotor activity and induce stereotypy, which are both associated with increased dopamine activity.
実験室実験の利点と制限
One of the main advantages of using 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potency as a dopamine transporter inhibitor. This allows researchers to study the effects of dopamine on various physiological and behavioral processes with a high degree of precision. However, one limitation of using this compound is its potential for non-specific binding to other receptors, which can lead to confounding results.
将来の方向性
There are many future directions for research involving 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine. One area of interest is the role of dopamine in addiction and substance abuse. This compound could be used to study the effects of dopamine on drug-seeking behavior and the development of addiction. Another area of interest is the role of dopamine in various psychiatric disorders, such as schizophrenia and depression. This compound could be used to study the effects of dopamine on these disorders and to develop new treatments based on these findings. Finally, this compound could be used to study the effects of dopamine on various physiological processes, such as metabolism and immune function.
合成法
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-(4-nitrophenyl)piperazine with 2-methyl-2-(4-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine has been used extensively in scientific research to study the role of dopamine in the brain. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on various physiological and behavioral processes.
特性
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-16-4-10-19(11-5-16)28-21(2,3)20(25)23-14-12-22(13-15-23)17-6-8-18(9-7-17)24(26)27/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIIDYYCITNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021687.png)
![2,3a-diethyl 5-methyl 3-[3-(ethoxycarbonyl)-4-isoxazolyl]tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B6021696.png)
![2-{4-[3-(difluoromethoxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6021702.png)
![4-[acetyl(2-naphthylsulfonyl)amino]-2-chlorophenyl acetate](/img/structure/B6021704.png)
![3-(1H-imidazol-1-yl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B6021712.png)
![2-[1-(3-bromo-4-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6021714.png)

![2-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6021734.png)
![N-[(4-nitrophenyl)sulfinyl]benzamide](/img/structure/B6021741.png)

![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6021763.png)
![3-[2-(2,2-diallyl-1-piperidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6021766.png)
![3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide](/img/structure/B6021772.png)
![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6021776.png)